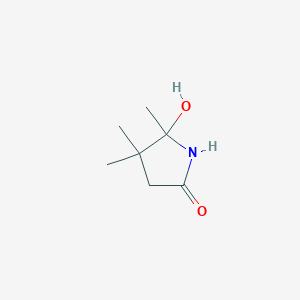

5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35167-42-1 |

|---|---|

Molecular Formula |

C7H13NO2 |

Molecular Weight |

143.18 g/mol |

IUPAC Name |

5-hydroxy-4,4,5-trimethylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-6(2)4-5(9)8-7(6,3)10/h10H,4H2,1-3H3,(H,8,9) |

InChI Key |

LULKZZADSWJRGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)NC1(C)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Substituted Pyrrolidinones

General Synthetic Routes to Pyrrolidinone Ring Systems

The construction of the pyrrolidinone scaffold can be achieved through various synthetic pathways, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol. Key methodologies include cyclization reactions, multi-component reactions (MCRs), reductive amination, and cycloaddition reactions.

Cyclization Reactions for Pyrrolidinone Formation

Intramolecular cyclization of linear precursors is a fundamental and widely employed strategy for the synthesis of pyrrolidinones. dntb.gov.ua This approach typically involves the formation of the amide bond to close the five-membered ring.

A common method is the attack of an amine group on a carboxylic acid derivative. dntb.gov.ua For instance, the cyclodehydration of γ-amino acids is a direct route to 2-pyrrolidones. This transformation can be promoted by heat or acid catalysts. Another variation involves the intramolecular cyclization of γ-haloamides, where the nitrogen atom displaces a halide to form the ring.

Radical cyclizations also provide a pathway to pyrrolidinone rings. Carboxamide radicals can be generated and subsequently cyclize onto an alkene. dntb.gov.ua Similarly, amidyl radicals are capable of activating remote C-H bonds to initiate cyclization. dntb.gov.ua A notable example is the cyclization of acyclic compounds to form the pyrrolidinone skeleton, a key step in the synthesis of Anisomycin. nih.gov This can be achieved through the cyclization of an alcohol using sodium hydride (NaH) in dimethylformamide (DMF) or by the reduction of an azide (B81097) group to an amine followed by intramolecular cyclization. nih.gov

| Cyclization Method | Precursor Type | Key Transformation | Example Product |

|---|---|---|---|

| Amine attack on carboxylic acid derivative | γ-Amino acid | Intramolecular amide bond formation | 2-Pyrrolidinone |

| Carboxamide radical cyclization | Unsaturated carboxamide | Radical addition to an alkene | Substituted Pyrrolidinone |

| Amidyl radical cyclization | Amide with activatable C-H bond | Remote C-H activation | Substituted Pyrrolidinone |

| Acyclic precursor cyclization | Acyclic alcohol or azide | Intramolecular nucleophilic substitution/reductive cyclization | Anisomycin precursor nih.gov |

Multi-component Reactions (MCRs) for Pyrrolidinone Synthesis and Derivatization

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high atom and step economy, allowing for the construction of complex molecules from simple starting materials in a single operation. tandfonline.comresearchgate.net Several MCRs have been adapted for the synthesis of pyrrolidine (B122466) and pyrrolidinone derivatives. tandfonline.comresearchgate.net

The Ugi four-component reaction (U-4CR) is particularly versatile for creating pyrrolidone structures through ring closure. rloginconsulting.com By tethering the reacting components appropriately, various pyrrolidinone derivatives can be synthesized. rloginconsulting.com For example, the reaction can be designed to facilitate post-reaction cyclization to form the lactam ring. rloginconsulting.com MCRs can also be employed to synthesize clinically important racetams. rloginconsulting.com

Recent advancements have focused on the development of novel MCRs for pyrrolidine derivatives, utilizing techniques such as ultrasound irradiation and microwave heating to improve reaction efficiency. tandfonline.com These reactions often proceed through the formation of key intermediates like azomethine ylides, which then undergo cycloaddition. tandfonline.com

Reductive Amination Strategies in Pyrrolidinone Synthesis

Reductive amination is a robust method for the synthesis of N-substituted pyrrolidines and can be extended to the formation of the pyrrolidinone ring. nih.gov This strategy typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. nih.gov

The synthesis of pyrrolidinones can be achieved through the reductive amination of levulinic acid and its derivatives. researchgate.net For instance, the reaction of levulinic acid with aromatic amines under hydrosilylation conditions, catalyzed by Co2(CO)8, can selectively yield either pyrrolidones or pyrrolidines depending on the amount of silane (B1218182) used. organic-chemistry.org Another approach involves the reductive amination of carbonyl derivatives with 4-aminobutanoic acid under hydrosilylation conditions to produce a variety of pyrrolidinones. researchgate.net This method has shown good functional group tolerance and provides moderate to excellent yields. researchgate.net

The direct reductive amination of diketones with anilines, catalyzed by iridium complexes via transfer hydrogenation, offers a practical route to N-aryl-substituted pyrrolidines and can be adapted for pyrrolidinone synthesis. nih.gov

[3+2] Cycloaddition Reactions for Diverse Pyrrolidinone Frameworks

The [3+2] cycloaddition reaction, particularly 1,3-dipolar cycloaddition, is a highly effective method for constructing the five-membered pyrrolidine ring with excellent control over regioselectivity and stereoselectivity. rsc.orgnih.gov This reaction typically involves an azomethine ylide as the 1,3-dipole, which reacts with a dipolarophile (an alkene or alkyne).

Azomethine ylides can be generated in situ from various precursors, including α-amino acids, α-amino esters, or by the thermal or photochemical ring-opening of aziridines. nih.govnih.gov The reaction of these ylides with olefinic oxindoles has been well-documented for the synthesis of spirooxindole-pyrrolidines. nih.gov Three-component [3+2] cycloaddition reactions involving cyclic amines, aryl aldehydes, and olefinic oxindoles provide a step-economical approach to spiro-heterocyclic compounds. rsc.orgnih.gov

Glycine-based decarboxylative 1,3-dipolar [3+2] cycloaddition is another powerful strategy for creating pyrrolidine-containing heterocyclic compounds. nih.govmdpi.com This method involves the generation of semi- or non-stabilized azomethine ylides through the decarboxylation of glycine (B1666218) derivatives. nih.gov These reactions can be part of a cascade process to build complex polycyclic systems. mdpi.com

| Reaction Type | Key Reactants | Key Intermediate | Product Type |

|---|---|---|---|

| [3+2] Cycloaddition | Azomethine ylide, Alkene/Alkyne | 1,3-Dipole | Substituted Pyrrolidine/Pyrroline |

| Three-Component [3+2] Cycloaddition | Cyclic amine, Aldehyde, Olefinic oxindole | Non-stabilized azomethine ylide | Spirooxindole-pyrrolidine rsc.orgnih.gov |

| Glycine-Based Decarboxylative [3+2] Cycloaddition | Glycine derivative, Aldehyde, Dipolarophile | Semi- or non-stabilized azomethine ylide | Pyrrolidine-containing polycycles nih.govmdpi.com |

Targeted Synthesis of 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one and Analogues

While the general synthetic methodologies provide a toolbox for constructing the pyrrolidinone ring, the targeted synthesis of a specifically substituted derivative like this compound requires a more tailored approach. The key challenge lies in the controlled introduction of the hydroxyl group at the C5 position, along with the three methyl groups.

Regioselective and Chemoselective Approaches for Hydroxyl Group Introduction at C5 of Pyrrolidinones

The introduction of a hydroxyl group at the C5 position of a pyrrolidinone ring can be accomplished through several strategies, either during the ring formation or as a post-cyclization modification.

One approach involves the cyclization of a precursor that already contains the hydroxyl functionality or a masked equivalent. For example, the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones has been achieved through a base-induced tandem intramolecular cyclization of sulfur ylides with ketones, followed by a 1,3-hydroxy rearrangement. nih.gov This method provides a direct route to C5-hydroxylated pyrrolinones.

Another strategy is the oxidation of a pre-formed pyrrolidinone or a suitable precursor. While direct C-H oxidation at the C5 position can be challenging, the use of specific reagents and directing groups can achieve regioselectivity. Alternatively, the reduction of a C5-carbonyl group or the opening of a C5-epoxide can also yield the desired 5-hydroxy functionality.

The synthesis of 5,5-bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one derivatives has been reported, which involves the cyclization of γ-(hydroxylamino)esters. researchgate.net Although this leads to an N-hydroxy derivative with two hydroxymethyl groups at C5, the underlying cyclization strategy for forming a C5-hydroxylated system is relevant.

For the specific target, this compound, a plausible synthetic route could involve the cyclization of a γ-amino acid precursor such as 4-amino-3,3,4-trimethyl-4-hydroxypentanoic acid. The synthesis of this precursor would be a critical step, potentially starting from a suitably substituted unsaturated ester or nitrile. Another potential route could be the regioselective oxidation of 4,4,5-trimethylpyrrolidin-2-one, although achieving selectivity for the C5 position over the C3 position would be a significant challenge. A cobalt-catalyzed reductive coupling of nitriles and acrylamides has been shown to produce 5-methylenepyrrolidinone derivatives, which could potentially be hydrated to introduce the C5-hydroxyl group. organic-chemistry.org

Retrosynthetic Analysis of this compound

Strategic Disconnections and Transformational Pathways

The retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond within the lactam ring. This leads to a key acyclic precursor, a γ-amino acid or its synthetic equivalent. The presence of the tertiary alcohol at the C5 position and the gem-dimethyl group at C4 are critical structural features that guide the retrosynthetic pathway.

Primary Disconnection (C-N Bond):

The most logical disconnection is the amide bond between the nitrogen and the carbonyl carbon (C2). This bond is typically formed in the final cyclization step. This disconnection reveals a γ-amino-γ-hydroxy acid precursor.

Table 1: Retrosynthetic Analysis of this compound

| Target Molecule | Retron | Precursor | Transform |

| This compound | Amide | 4-Amino-4-hydroxy-3,3,4-trimethylpentanoic acid | Lactamization |

| 4-Amino-4-hydroxy-3,3,4-trimethylpentanoic acid | Amino group | 4-Keto-3,3,4-trimethylpentanoic acid | Reductive Amination |

| 4-Keto-3,3,4-trimethylpentanoic acid | Carboxylic acid | 4-Keto-3,3,4-trimethylpentanenitrile | Nitrile Hydrolysis |

Transformational Pathways:

Based on this analysis, a plausible forward synthesis can be proposed:

Formation of a γ-Keto Ester/Nitrile: A suitable starting point would be a γ-keto ester or nitrile, which contains the requisite carbon skeleton with the gem-dimethyl and tertiary carbonyl groups.

Introduction of the Nitrogen Moiety: The amino group can be introduced via reductive amination of the ketone. This transformation would likely involve reacting the γ-keto precursor with an ammonia (B1221849) source and a reducing agent.

Cyclization/Lactamization: The final step would be the intramolecular cyclization of the resulting γ-amino-γ-hydroxy acid or its corresponding ester to form the desired this compound. This is often achieved through thermal condensation or acid/base catalysis.

An alternative pathway could involve the cyclization of a γ-nitro ketone, where the nitro group serves as a precursor to the amine.

Identification of Key Intermediates and Synthon Equivalents

The successful synthesis of this compound hinges on the identification and preparation of key intermediates and their corresponding synthons.

Key Intermediates:

4-Keto-3,3,4-trimethylpentanoic acid or its ester: This is a crucial intermediate as it contains the complete carbon framework of the target molecule.

4-Amino-4-hydroxy-3,3,4-trimethylpentanoic acid: This is the immediate precursor to the final lactam, formed after the introduction of the amino group.

Synthon Equivalents:

Synthons are idealized fragments resulting from a disconnection, while synthetic equivalents are the real chemical compounds used to perform the reaction.

Table 2: Key Intermediates and Their Synthon Equivalents

| Key Intermediate | Synthon | Synthetic Equivalent |

| 4-Keto-3,3,4-trimethylpentanoic acid | ^{-}CH_2COOH (Carboxyanion) and ^{+}C(O)C(CH_3)_2C(CH_3)_3 (Acyl cation) | A malonic ester derivative and a pivaloyl halide derivative in a suitable condensation reaction. |

| 4-Amino-4-hydroxy-3,3,4-trimethylpentanoic acid | NH_2^{-} (Amide anion) | Ammonia or a protected amine equivalent for reductive amination. |

The synthesis of the key γ-keto acid intermediate could be approached through various established organic reactions. For instance, the acylation of a suitable enolate with a pivaloyl electrophile could construct the carbon skeleton. The choice of starting materials and reagents would be critical to ensure the correct regiochemistry and to manage the steric hindrance imposed by the gem-dimethyl and tertiary butyl-like groups.

Advanced Spectroscopic and Structural Elucidation of 5 Hydroxy 4,4,5 Trimethylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A detailed analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would be essential for the structural confirmation of 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts (δ) are influenced by the electronic environment of the protons, including inductive effects from the hydroxyl and amide functionalities.

Expected ¹H NMR Signals:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | Broad, variable | Singlet | 1H |

| -NH | ~7.0 - 8.5 | Singlet | 1H |

| -CH₂- | ~2.0 - 2.5 | AB quartet | 2H |

| C4-CH₃ (axial) | ~1.0 - 1.2 | Singlet | 3H |

| C4-CH₃ (equatorial) | ~0.9 - 1.1 | Singlet | 3H |

| C5-CH₃ | ~1.3 - 1.5 | Singlet | 3H |

The diastereotopic methylene (B1212753) protons at the C3 position are expected to appear as an AB quartet due to the chiral center at C5. The gem-dimethyl groups at C4 should be chemically non-equivalent, giving rise to two distinct singlet signals. A singlet is also anticipated for the methyl group at the C5 position. The protons of the hydroxyl and amine groups are expected to be singlets, with their chemical shifts being concentration and solvent dependent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The presence of the carbonyl group and the carbon atom bearing the hydroxyl group will be particularly informative.

Expected ¹³C NMR Signals:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (C2) | ~175 - 180 |

| C5-OH | ~80 - 90 |

| C3 | ~40 - 50 |

| C4 | ~35 - 45 |

| C4-(CH₃)₂ | ~20 - 30 (two signals) |

| C5-CH₃ | ~25 - 35 |

The carbonyl carbon (C2) is expected to resonate significantly downfield. The quaternary carbon C5, attached to both an oxygen and a nitrogen (via the ring structure), will also be downfield. The remaining aliphatic carbons and the methyl groups will appear in the upfield region of the spectrum.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the connectivity of the atoms and to establish the stereochemistry of the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be expected between the diastereotopic methylene protons at C3.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate directly bonded protons and carbons. It would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would be instrumental in determining the relative stereochemistry. For example, a NOE between the C5-methyl group and one of the C4-methyl groups would suggest their cis relationship.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula (C₇H₁₃NO₂).

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) at m/z 143.0946. The fragmentation pattern would be characteristic of the molecule's structure. Key expected fragmentation pathways would include the loss of a methyl group ([M-15]⁺), the loss of water ([M-18]⁺), and cleavage of the pyrrolidinone ring.

Predicted Mass Spectrometry Data:

| Ion | m/z (calculated) | Identity |

| [M]⁺ | 143.0946 | Molecular Ion |

| [M-CH₃]⁺ | 128.0711 | Loss of a methyl group |

| [M-H₂O]⁺ | 125.0840 | Loss of water |

| [M-C₂H₅O]⁺ | 98.0606 | Cleavage of the ring |

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the presence of hydroxyl, amine, and amide carbonyl stretching vibrations.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 | Broad, indicating hydrogen bonding |

| N-H stretch | 3100 - 3500 | Moderate |

| C-H stretch (sp³) | 2850 - 3000 | Strong |

| C=O stretch (amide) | 1650 - 1690 | Strong |

The broadness of the O-H stretching band would be indicative of intermolecular hydrogen bonding. The position of the amide carbonyl (lactam) absorption is characteristic and helps to confirm the cyclic amide structure.

X-ray Crystallography for Definitive Structural and Absolute Configuration Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the conformation of the pyrrolidinone ring.

Crucially, X-ray crystallography would unambiguously establish the relative and, if a suitable heavy atom is present or by using anomalous dispersion, the absolute stereochemistry of the chiral center at C5. The resulting crystal structure would reveal the three-dimensional arrangement of the atoms in the solid state, including intermolecular interactions such as hydrogen bonding networks involving the hydroxyl and amide groups. This data serves as the ultimate proof of structure and stereochemistry.

Mechanistic and Kinetic Investigations of Reactions Involving 5 Hydroxy 4,4,5 Trimethylpyrrolidin 2 One

Elucidation of Reaction Mechanisms for Synthesis and Derivatization

The synthesis of 5-hydroxy-4,4,5-trimethylpyrrolidin-2-one and its subsequent derivatization reactions involve a series of bond-forming and bond-breaking steps. Understanding these intricate processes at a molecular level is crucial for optimizing reaction conditions and designing novel synthetic routes.

Stepwise Analysis of Bond Formation and Cleavage Processes

The formation of the pyrrolidin-2-one ring, a γ-lactam, is a key structural feature. Generally, the synthesis of such rings can be achieved through various strategic bond formations, most notably the intramolecular cyclization of a γ-amino acid or a related precursor. byjus.com

One plausible pathway for the synthesis of 5-hydroxy-pyrrolidin-2-ones involves the intramolecular cyclization of an appropriate precursor, such as a γ-keto amide. A proposed mechanism for the formation of a related compound, 5-hydroxy-1H-pyrrol-2(5H)-ones, involves an intramolecular cyclization followed by a rearrangement. nih.gov In the case of this compound, a key step would be the formation of the C5-N bond to close the five-membered ring. This is often preceded by the formation of key carbon-carbon bonds to construct the backbone of the molecule.

For instance, the reaction could proceed via a nucleophilic attack of a nitrogen atom onto a carbonyl group. The subsequent bond cleavage would likely involve the elimination of a leaving group or the rearrangement of the molecular structure to achieve the final stable lactam ring. The presence of the gem-dimethyl group at the C4 position and the methyl and hydroxyl groups at the C5 position would influence the stereochemistry and the rate of these steps.

Role of Catalysts and Reagents in Directed Reactivity

Catalysts and reagents play a pivotal role in directing the reactivity and selectivity of chemical reactions. In the synthesis of pyrrolidinone derivatives, both acid and base catalysts are commonly employed. For example, citric acid has been used as a green additive to catalyze the synthesis of substituted 3-pyrrolin-2-ones. rsc.org Lewis acids are also known to initiate the ring-opening of donor-acceptor cyclopropanes for the synthesis of 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com

The choice of catalyst can influence which bonds are formed and broken, and in what sequence. For example, a catalyst might activate a carbonyl group, making it more susceptible to nucleophilic attack, or it could facilitate the deprotonation of a nitrogen atom, increasing its nucleophilicity. In derivatization reactions of this compound, specific reagents would be chosen to target either the hydroxyl group or the lactam functionality, enabling the synthesis of a diverse range of derivatives.

Kinetic Studies of Key Reactions of this compound

Determination of Reaction Rates and Rate Laws

The rate of a chemical reaction is determined by monitoring the change in concentration of a reactant or product over time. This data is then used to derive a rate law, which is a mathematical expression that relates the reaction rate to the concentrations of the reactants. For example, in the formation of pyrrolidines from chalcones and N-benzylidene benzylamine, the reaction was found to follow pseudo-first-order kinetics. researchgate.netaip.org

The general form of a rate law is:

Rate = k[A]^m[B]^n

| Component | Description |

| Rate | The speed at which the reaction occurs. |

| k | The rate constant, which is specific to the reaction and temperature. |

| [A], [B] | The molar concentrations of the reactants. |

| m, n | The orders of the reaction with respect to each reactant. |

By systematically varying the initial concentrations of the reactants and measuring the initial reaction rates, the values of m, n, and k can be determined experimentally.

Activation Parameters (e.g., Activation Energy, Enthalpy, Entropy)

Activation parameters provide further details about the energy changes that occur during a reaction. The activation energy (Ea) is the minimum energy required for a reaction to occur. It can be determined by studying the effect of temperature on the reaction rate constant, as described by the Arrhenius equation. Studies on the formation of pyrrolidines have utilized Arrhenius plots to determine these parameters. researchgate.netaip.org

The Arrhenius equation is:

k = Ae^(-Ea/RT)

| Parameter | Description |

| k | The rate constant. |

| A | The pre-exponential factor, related to the frequency of collisions. |

| Ea | The activation energy. |

| R | The ideal gas constant. |

| T | The absolute temperature. |

From the temperature dependence of the rate constant, other activation parameters such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡) can be calculated using the Eyring equation. These parameters provide insights into the changes in heat content and disorder, respectively, as the reactants move to the transition state.

Theoretical Elucidation of Reaction Intermediates and Transition States

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Density Functional Theory (DFT) is a commonly used method to model the structures and energies of reactants, products, intermediates, and transition states. beilstein-journals.orgnih.gov

By calculating the potential energy surface for a reaction, chemists can identify the lowest energy pathway from reactants to products. This allows for the characterization of transient species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. For example, DFT calculations have been used to propose a reaction mechanism for the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine, showing that the main product is formed through the pathway with the lowest activation energy. beilstein-journals.orgnih.gov These theoretical studies can reveal intricate details about bond lengths, bond angles, and charge distributions throughout the course of a reaction, providing a deeper understanding of the underlying chemical principles.

Identification and Characterization of Transient Species

The primary transient species generated from 5-hydroxy-pyrrolidin-2-one derivatives in acidic media is the N-acyliminium ion. This highly electrophilic intermediate is formed through the protonation of the hydroxyl group, followed by the elimination of a water molecule. The pioneering work of Speckamp and colleagues extensively detailed the generation and subsequent cyclization reactions of N-acyliminium ions from various 5-hydroxypyrrolidin-2-one (B122266) precursors. researchgate.net

In the case of this compound, the formation of the corresponding N-acyliminium ion (Intermediate A in the scheme below) is the expected first step in acid-catalyzed reactions.

Scheme 1: Formation of the N-acyliminium ion from this compound.

The stability and reactivity of this transient species are influenced by the substituents on the pyrrolidinone ring. The gem-dimethyl group at the C4 position may exert steric influence on the approach of nucleophiles. The trimethyl substitution at C5 stabilizes the positive charge of the iminium ion through hyperconjugation.

The identification and characterization of such transient species often rely on indirect methods, such as trapping experiments with various nucleophiles or spectroscopic observation at low temperatures. In some systems, iminium species have been observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in related reactions of other pyrrolidinone derivatives, the formation of iminium intermediates has been inferred from the reaction products and supported by computational studies. beilstein-journals.org

Computational Modeling of Reaction Pathways and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating complex reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the kinetic and thermodynamic factors that control a reaction. beilstein-journals.orgresearchgate.net While no specific computational studies on this compound were found, the methodologies applied to similar systems offer a clear blueprint for how such investigations would be conducted.

A computational study on a related reaction, such as the one between a 3-pyrroline-2-one derivative and an amine, can illustrate the type of data and insights obtained. beilstein-journals.org Such studies typically involve:

Geometry Optimization: Finding the lowest energy structures of reactants, intermediates, transition states, and products.

Frequency Calculations: To confirm that optimized structures are true minima or first-order saddle points (transition states) and to calculate thermodynamic properties like free energy.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product.

Potential Energy Surface (PES) Mapping: To visualize the energy changes along the reaction coordinate.

These calculations allow for the determination of activation energies (ΔG‡) and reaction energies (ΔGr), which are crucial for predicting reaction rates and equilibria. For example, a study on the reaction of 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one with methylamine (B109427) detailed the potential energy surface and identified the most favorable reaction pathway. beilstein-journals.org

To illustrate the nature of data generated from such computational investigations, the following interactive table presents hypothetical calculated free energy barriers for different potential pathways in a reaction involving a generic 5-hydroxypyrrolidin-2-one.

| Reaction Pathway | Transition State | Calculated ΔG‡ (kcal/mol) - Gas Phase | Calculated ΔG‡ (kcal/mol) - Solvent |

| Nucleophilic attack on C5 | TS1 | 25.3 | 22.1 |

| Proton transfer | TS2 | 15.8 | 12.5 |

| Ring opening | TS3 | 30.1 | 28.4 |

This table is illustrative and based on data from related systems to demonstrate the type of information generated by computational modeling.

Such computational models can be used to predict how the substitution pattern of this compound would influence its reactivity compared to other substituted pyrrolidinones. The electron-donating methyl groups are expected to stabilize the N-acyliminium ion, potentially lowering the activation energy for its formation.

Influence of Stereochemistry on Reaction Pathways and Product Distribution

The stereochemistry of substituted pyrrolidinones can have a profound impact on their reactivity and the stereochemical outcome of their reactions. beilstein-journals.org For this compound, the chiral center at C5 means the molecule can exist as two enantiomers. If the reaction is carried out with a racemic mixture, and no chiral reagents or catalysts are used, a racemic mixture of products is expected. However, if a single enantiomer is used, its stereochemistry can direct the formation of a specific stereoisomer of the product.

The gem-dimethyl group at C4 introduces significant steric bulk, which would likely influence the preferred conformation of the pyrrolidinone ring and the trajectory of incoming nucleophiles. In the context of reductions or other reactions where a reagent approaches the ring, this steric hindrance can lead to high levels of facial selectivity. Studies on other cyclic systems have demonstrated that the ability of substituents to direct the stereochemical course of a reaction can be influenced by factors such as their size and their ability to coordinate with a catalyst (haptophilicity). researchgate.net

For example, in the synthesis of axially chiral pyrrolidin-2-ones, high diastereoselectivity has been achieved, demonstrating that the stereochemical information within the starting material can be effectively transferred to the product. organic-chemistry.org While specific studies on this compound are lacking, it is reasonable to predict that its stereochemistry would play a crucial role in controlling the three-dimensional structure of any reaction products.

Computational Chemistry and Molecular Modeling Studies of 5 Hydroxy 4,4,5 Trimethylpyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide profound insights into the intrinsic properties of a molecule. dergipark.org.tr For a molecule like 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one, these calculations could offer a wealth of information.

Electronic Structure Properties (e.g., HOMO-LUMO energies, molecular orbitals)

The electronic character of a molecule is fundamental to its chemical behavior. Key parameters that are typically determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. nih.gov Analysis of the spatial distribution of these frontier orbitals helps in identifying the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. While no specific data exists for this compound, a hypothetical representation of such data is presented in Table 1.

Table 1: Hypothetical Electronic Properties of this compound This table is for illustrative purposes only, as no published data is available.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Prediction of Reactivity and Regioselectivity

Quantum chemical calculations can also predict the most probable sites for electrophilic and nucleophilic attacks, thus determining the regioselectivity of chemical reactions. Molecular Electrostatic Potential (MEP) maps are often used to visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one could anticipate that the oxygen atoms of the carbonyl and hydroxyl groups would be regions of negative potential, susceptible to electrophilic attack, while the hydrogen of the hydroxyl group would be a site of positive potential.

Conformational Analysis and Energy Minima of this compound

The three-dimensional structure of a molecule is critical to its function and interactions. Conformational analysis through quantum chemical calculations helps in identifying the most stable geometric arrangements (energy minima) of the molecule. For a flexible molecule like this compound, which contains a five-membered ring and several substituents, multiple low-energy conformations likely exist. These calculations would reveal the preferred puckering of the pyrrolidinone ring and the orientation of the hydroxyl and methyl groups.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a more complete picture of their conformational flexibility. mdpi.comnih.gov

Ligand Dynamics and Flexibility of the Pyrrolidinone Ring

MD simulations can track the atomic motions of this compound, revealing the flexibility of the pyrrolidinone ring and the movement of its substituents. This information is crucial for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors. The simulations would likely show various puckering states of the five-membered ring and the rotational freedom of the methyl and hydroxyl groups.

Solvation Effects and Conformational Preferences

The solvent environment can significantly influence the conformational preferences of a molecule. MD simulations explicitly including solvent molecules (such as water) can provide insights into how intermolecular interactions, like hydrogen bonding between the hydroxyl group and water, affect the conformational landscape of this compound. These simulations could reveal whether certain conformations are stabilized in a polar solvent.

Molecular Docking and Binding Mode Analysis with Model Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is frequently used to predict the binding mode and affinity of small molecules to the active sites of proteins.

To evaluate the potential biological activity of this compound, in silico molecular docking simulations can be performed against a panel of model enzyme active sites. The pyrrolidinone scaffold is known to be a versatile structural motif for targeting various enzymes, including kinases, proteases, and transferases. researchgate.netmdpi.comnih.gov A hypothetical docking study would assess the binding affinity, typically represented by a docking score (in kcal/mol), where a more negative value indicates a stronger predicted binding.

The structural features of this compound, such as the lactam ring, the hydroxyl group, and the gem-dimethyl groups, would dictate its interaction within an enzyme's binding pocket. The lactam moiety provides a rigid core, while the stereocenter at the C5 position, bearing a hydroxyl and a methyl group, can lead to specific chiral interactions. nih.gov

Interactive Data Table: Hypothetical Docking Scores

The following table presents hypothetical docking scores of this compound against a selection of model enzyme classes to illustrate its potential interaction profile.

| Target Enzyme Class | Representative PDB ID | Hypothetical Docking Score (kcal/mol) | Predicted Interaction Potential |

| Serine Protease | 1DF7 | -6.8 | Moderate |

| Kinase (e.g., Tyrosine Kinase) | 2NSD | -7.2 | Moderate to High |

| Acetyltransferase | Not Specified | -6.5 | Moderate |

| Dihydrofolate Reductase (DHFR) | 1DF7 | -7.0 | Moderate to High |

The stability of a ligand-protein complex is governed by various non-covalent intermolecular forces. arabjchem.orgnih.gov An analysis of the docked pose of this compound within a hypothetical active site would reveal these critical interactions.

Hydrogen Bonding: The compound possesses key functional groups capable of forming hydrogen bonds. The carbonyl oxygen of the lactam ring can act as a hydrogen bond acceptor, while the hydroxyl group at the C5 position can act as both a hydrogen bond donor and acceptor. The lactam nitrogen's hydrogen can also participate as a donor. These interactions are crucial for anchoring the molecule within the binding site. mdpi.com

Hydrophobic Interactions: The three methyl groups (two at C4 and one at C5) create hydrophobic regions on the molecule. These groups can form favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the enzyme's active site, such as valine, leucine, isoleucine, and alanine. nih.gov

π-Stacking: The core structure of this compound lacks an aromatic ring, making π-stacking interactions unlikely.

Interactive Data Table: Predicted Intermolecular Interactions

This table summarizes the potential intermolecular forces between this compound and hypothetical amino acid residues in an enzyme active site.

| Interaction Type | Functional Group on Ligand | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Lactam Carbonyl (C=O) | Serine, Threonine, Tyrosine, Arginine |

| Hydrogen Bond (Donor/Acceptor) | C5-Hydroxyl (-OH) | Aspartate, Glutamate, Histidine, Asparagine |

| Hydrogen Bond (Donor) | Lactam Amide (N-H) | Aspartate, Glutamate |

| Hydrophobic Interactions | C4 and C5 Methyl Groups | Leucine, Valine, Isoleucine, Alanine, Phenylalanine |

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure correlates with biological activity. mdpi.comnih.gov For the pyrrolidinone scaffold, computational SAR studies can predict how modifications to the core structure of this compound would impact its binding affinity. The great interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp³-hybridization and its non-planarity, which increases three-dimensional coverage. researchgate.netnih.govresearchgate.net

By systematically modifying the substituents in silico and recalculating the docking scores, a predictive SAR model can be built. For instance, altering the size of the alkyl groups at the C4 position could probe the steric limits of the binding pocket. Similarly, replacing the C5-hydroxyl group with other functional groups (e.g., methoxy, amino, or halogen) would explore the electronic and hydrogen-bonding requirements for optimal binding. SAR analysis has shown that anticonvulsant activity in some derivatives is strongly affected by substituents at position 3 of the pyrrolidine-2,5-dione scaffold. nih.gov

Interactive Data Table: Hypothetical Computational SAR

The following table illustrates a hypothetical SAR study for derivatives of this compound, showing the predicted impact of structural modifications on binding affinity.

| Compound | Modification from Parent Structure | Predicted Change in Binding Affinity (ΔΔG, kcal/mol) | Rationale |

| Parent Compound | This compound | 0.0 | Baseline |

| Derivative 1 | C5-OH replaced with C5-OCH₃ | +0.5 | Loss of hydrogen bond donor capability. |

| Derivative 2 | C4-gem-dimethyl replaced with C4-gem-diethyl | +1.2 | Potential steric clash within a constrained hydrophobic pocket. |

| Derivative 3 | C5-OH replaced with C5-F | +0.8 | Fluorine is a weak H-bond acceptor, less effective than hydroxyl. |

| Derivative 4 | N1-H replaced with N1-CH₃ | -0.3 | Increased lipophilicity may enhance hydrophobic contacts. |

Chemical Biology Applications and Advanced Research Avenues of Pyrrolidinone Derivatives

Pyrrolidinone Scaffolds as Tools in Chemical Probe Design and Development

The structural attributes of the pyrrolidinone scaffold make it highly suitable for the design of chemical probes—molecules used to study and visualize biological processes in living systems. These probes are crucial for understanding disease mechanisms and for the early diagnosis of illnesses.

A significant application is in the development of near-infrared (NIR) fluorescence probes for imaging β-amyloid (Aβ) plaques, a primary hallmark of Alzheimer's disease. nih.gov Researchers have designed and synthesized novel probes by modifying a dicyanoisophorone (DCIP) core with pyrrolidine-alkylamino substituents. nih.govresearchgate.net One such derivative, compound 6c, demonstrated a strong fluorescent response to Aβ aggregates with a low detection limit of 0.23 μM. nih.gov This probe successfully penetrated the blood-brain barrier and was used to distinguish between transgenic mice with Alzheimer's-like pathology and healthy mice, highlighting its potential for Aβ detection in biomedical research. nih.gov The design of these probes leverages the pyrrolidinone or related pyrrolidine (B122466) moiety to fine-tune the molecule's properties, enhancing its binding affinity and imaging capabilities. nih.govresearchgate.net

The versatility of the scaffold allows for the creation of extensive libraries of compounds that can be screened for various biological activities, including the inhibition of enzymes like factor Xa, which is involved in blood coagulation. nih.gov This adaptability is key to developing targeted probes and inhibitors for a wide range of biological targets. nih.gov

Enzymatic Synthesis and Biocatalysis for Pyrrolidinone Compounds

The demand for enantiomerically pure pyrrolidinone derivatives in pharmaceuticals has driven the development of green and highly selective synthetic methods. Enzymatic synthesis and biocatalysis have emerged as powerful alternatives to traditional chemical routes, which often require harsh conditions and expensive catalysts. rdd.edu.iq

Multi-enzyme cascades have been engineered to produce pyrrolidone efficiently from simple starting materials like L-glutamate. nih.gov One such pathway, reconstructed in Escherichia coli, utilized a three-enzyme cascade to achieve a 95.2% molar conversion rate, demonstrating a potentially attractive strategy for industrial-scale production. nih.gov

Biocatalytic approaches are also used to create more complex and highly functionalized pyrrolidinone derivatives. For instance, laccase enzymes have been used for the stereoselective synthesis of pyrrolidine-2,3-diones, creating all-carbon quaternary stereocenters under mild conditions with moderate to good yields (42–91%). nih.gov This method involves the oxidation of catechols to ortho-quinones, followed by a 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.gov Furthermore, engineered enzymes, such as variants of cytochrome P450, have been developed to catalyze the construction of chiral pyrrolidines through intramolecular C(sp3)-H amination, showcasing the power of "new-to-nature" biocatalysis in building complex molecules. nih.gov

Below is a table summarizing various biocatalytic approaches for synthesizing pyrrolidinone-related compounds.

| Enzymatic Approach | Enzyme(s) Used | Substrate(s) | Product(s) | Key Findings |

| Multi-Enzyme Cascade | Carnitine-CoA ligase (EcCaiC) and others | L-glutamate | Pyrrolidone | Achieved 95.2% molar conversion; high productivity (0.69 g/L/h). nih.gov |

| Laccase-Catalyzed Oxidation | Myceliophthora thermophila laccase | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Pyrrolidine-2,3-diones | Stereoselective synthesis with yields of 42-91%. nih.gov |

| Directed Evolution of P450 | Cytochrome P411 variant (P411-PYS-5149) | Organic azides | Chiral pyrrolidine derivatives | Catalyzes insertion of alkyl nitrene into C(sp3)-H bonds with high efficiency. nih.gov |

| Photoenzymatic Synthesis | Amine transaminases (ATAs) or Keto reductases (KREDs) | N-Boc-pyrrolidinone | N-Boc-3-amino/hydroxy-pyrrolidine | One-pot synthesis with up to 90% conversion and >99% enantiomeric excess. nih.gov |

Role of Pyrrolidinone Motifs in Natural Product Synthesis and Analogues

The pyrrolidinone ring is a recurring motif in a vast number of natural products, particularly in polycyclic alkaloids, which exhibit a wide range of biological activities. researchgate.netacs.org Consequently, the synthesis of these molecules is a major focus of organic chemistry. acs.org

Bioinspired synthesis, which mimics nature's strategies for building molecules, is a powerful approach for the efficient construction of complex natural products. cuny.edu This strategy often involves mimicking key cyclization steps or entire biosynthetic pathways to assemble the core skeleton of a target molecule. cuny.edu For example, the total synthesis of lamellarins D and H, marine alkaloids containing a pyrrole (B145914) (a related scaffold) core, was achieved in just seven steps using bioinspired oxidative coupling reactions. cuny.edu Similarly, the synthesis of α-cyclopiazonic acid, another indole (B1671886) alkaloid, was accomplished via a bioinspired cascade cyclization. cuny.edu The pyrrolidinone scaffold is found in numerous natural products, including oteromycin (B66058) and leuconolam, making it a key target for such synthetic strategies. rdd.edu.iq

| Natural Product Class | Example(s) | Significance |

| Alkaloids | Aspidosperma, Stemona, Batzelladine families | Enduring targets of total synthesis; pyrrolidinone motifs are common. acs.org |

| Fungal Metabolites | Oteromycin, Myceliothermophins | Exhibit biological activities such as endothelin receptor antagonism and antimicrobial effects. rdd.edu.iq |

| Microbial Metabolites | (-)-Leuconolam | Possesses anti-inflammatory and antitumor properties. rdd.edu.iq |

| Marine Natural Products | Ianthellidones | Show promising anticancer activity. rdd.edu.iq |

The pyrrolidinone ring serves as a versatile building block for assembling complex molecular architectures. nih.gov Synthetic chemists exploit the reactivity of the pyrrolidinone core to construct fused and spirocyclic systems, which are common in natural products and are highly sought after in drug discovery for their structural novelty and three-dimensionality. researchgate.netacs.org

A one-pot, metal-free method has been developed to create densely functionalized pyrrolidinones through a cascade reaction involving the nucleophilic ring-opening of a cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation. acs.org This approach provides rapid access to valuable pharmacophore structures. acs.org Additionally, 1,3-dipolar cycloaddition reactions using azomethine ylides are a classic and powerful method for constructing the pyrrolidine ring, enabling the single-step formation of complex tetracyclic fused scaffolds with high diastereoselectivity. nih.gov These methods allow chemists to build libraries of pseudo-natural products—molecules that are inspired by natural products but possess novel scaffolds—which can be explored for new biological activities. nih.gov

Derivatization for Advanced Functionalization Studies

The ability to selectively modify the pyrrolidinone scaffold is crucial for structure-activity relationship (SAR) studies and for attaching probes, linkers, or other functional groups. acs.org Modern chemistry offers a range of powerful tools for the precise derivatization of such molecules.

Site-selective functionalization allows chemists to modify a specific position on the pyrrolidinone ring without affecting other parts of the molecule. This precision is essential for creating sophisticated molecular tools and therapeutic agents.

Click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly reliable set of reactions used to join molecular fragments. While not directly shown on 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one, this methodology has been applied to related heterocyclic scaffolds to generate novel compounds. For instance, 3-azido oxindoles, which can be seen as structural cousins of functionalized pyrrolidinones, are readily converted into 3-triazole oxindoles via click chemistry, allowing them to be linked to other molecules, including clinically used drugs. acs.org This approach is used to create chemical probes and to decorate scaffolds with pharmacologically interesting groups. ljmu.ac.uk

Bioconjugation is the process of covalently linking molecules to biomolecules like proteins or antibodies. Pyrrolidine-based building blocks are pivotal in this field. ljmu.ac.uk For example, N-[(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetyl]-β-alanine serves as a starting point for creating sophisticated bioconjugation reagents. ljmu.ac.uk The dioxopyrrolidine moiety within this compound is used to develop linkers for modifying proteins and creating antibody-drug conjugates (ADCs), which are a major class of targeted cancer therapies. ljmu.ac.uk

Electrochemical methods also offer a high degree of selectivity. The aminoxyl-mediated Shono-type oxidation of pyrrolidines provides a selective and functional-group-compatible method to produce pyrrolidinones. rdd.edu.iq This transformation functionalizes the C-H bond adjacent to the nitrogen atom, offering a direct route to introduce functionality at a specific site. rdd.edu.iq

| Functionalization Strategy | Description | Application Example |

| Click Chemistry | A reaction (e.g., CuAAC) that joins an azide (B81097) and an alkyne to form a triazole link. | Synthesis of 3-triazole oxindoles from 3-azido oxindoles for linking to other molecules. acs.org |

| Bioconjugation | Covalent linking of a molecule to a biomolecule (e.g., a protein). | Use of dioxopyrrolidine-functionalized compounds as linkers to create antibody-drug conjugates. ljmu.ac.uk |

| Electrochemical Oxidation | Selective oxidation of a C-H bond adjacent to the ring nitrogen. | Shono-type oxidation of pyrrolidines to form pyrrolidinones, enabling further diversification. rdd.edu.iq |

| Smiles-Truce Cascade | A one-pot reaction to form α-arylated pyrrolidinones. | Products can be easily diversified by cleaving ester groups or reducing nitroarenes to anilines. acs.org |

Introduction of Reporter Groups for Spectroscopic Probes

While specific research on the functionalization of this compound for use as a spectroscopic probe is not extensively documented in publicly available research, the broader class of pyrrolidinone derivatives has been explored for such applications. The pyrrolidinone scaffold serves as a versatile backbone for the attachment of various reporter groups, which are moieties that exhibit a detectable signal, such as fluorescence or a distinct spectroscopic shift, upon interaction with a target molecule or environment.

The synthesis of functionalized pyrrolidinone scaffolds is a key area of research, enabling the development of novel spectroscopic probes. acs.orgnih.gov For instance, bicyclic pyrrolidinone derivatives have been synthesized and their photoluminescent properties investigated. repec.orgresearchgate.net These studies have shown that modifications to the pyrrolidinone structure can lead to compounds with significant fluorescence quantum efficiencies, a critical characteristic for sensitive spectroscopic probes. repec.orgresearchgate.net

The general strategy involves incorporating a fluorophore (a fluorescent reporter group) into the pyrrolidinone structure. This can be achieved through various synthetic methodologies, such as N-alkylation of the pyrrolidinone nitrogen. For example, pyrrolidine-fused chlorins have been functionalized with dansyl chloride, a common fluorophore, to create chlorin-dansyl dyads. nih.gov The spectral properties of these dyads were found to be influenced by the length of the linker connecting the pyrrolidinone-containing chlorin (B1196114) and the dansyl reporter group, as well as the polarity of the solvent. nih.gov This solvent-dependent fluorescence suggests their potential application as probes for sensing environmental polarity.

The following table summarizes examples of pyrrolidinone derivatives functionalized with reporter groups for spectroscopic applications.

| Pyrrolidinone Derivative Type | Reporter Group | Potential Application |

| Bicyclic Pyrrolidinone | Intrinsic to structure | Fluorescent probes |

| Pyrrolidine-fused Chlorin | Dansyl Chloride | Polarity sensors |

It is important to note that while these examples demonstrate the potential of the pyrrolidinone scaffold, further research is needed to explore the specific capabilities of this compound in this context.

Applications of Pyrrolidinone Scaffolds in Materials Science and Polymer Chemistry

The pyrrolidinone scaffold, particularly in its polymerized form as polyvinylpyrrolidone (B124986) (PVP), has found extensive applications in materials science and polymer chemistry. tsrchem.comchemicalbook.comsunvidone.comresearchgate.net PVP is a water-soluble polymer produced from the monomer N-vinylpyrrolidone. researchgate.net Its desirable properties, including biocompatibility, low toxicity, chemical stability, and film-forming ability, make it a valuable component in a wide range of materials. chemicalbook.comresearchgate.net

In materials science, PVP is utilized in the synthesis of various functional materials. It can act as a surface modifier, stabilizer, and dispersing agent in the creation of nanoparticles and porous microspheres. chemicalbook.commdpi.com For instance, porous polymeric spheres containing pyrrolidone subunits have been synthesized for potential use in separation technologies and catalysis. mdpi.com The presence of the pyrrolidone unit influences the material's properties, such as its interaction with other substances.

In polymer chemistry, PVP is a versatile building block for creating new polymers with tailored properties. It can be copolymerized with other monomers to form block copolymers with specific functionalities. mdpi.com For example, the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization technique has been used to synthesize well-defined block copolymers based on PVP. mdpi.com These advanced polymer architectures have potential applications in drug delivery and other biomedical fields.

The applications of polyvinylpyrrolidone in various industries are summarized in the table below.

| Industry | Application of Polyvinylpyrrolidone (PVP) |

| Pharmaceuticals | Binder in tablets, film coating for tablets, solubilizer for poorly soluble drugs. tsrchem.comchemicalbook.com |

| Cosmetics | Film-former in hairsprays, thickener in lotions and creams. tsrchem.com |

| Adhesives | Component in glue sticks and hot-melt adhesives. chemicalbook.com |

| Membranes | Used in the production of ultrafiltration and microfiltration membranes. |

| Textiles | Dye-stripping agent and dispersant for pigments. chemicalbook.com |

While the specific compound this compound is not directly cited in the context of large-scale polymer production, the extensive use of the pyrrolidinone motif in materials science highlights the potential for its derivatives to be explored for the development of novel functional materials and polymers.

Future Research Directions and Methodological Advancements for 5 Hydroxy 4,4,5 Trimethylpyrrolidin 2 One

Development of Green Chemistry Approaches for Pyrrolidinone Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact through the design of safer, more efficient, and sustainable chemical processes. Future research into the synthesis of 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one will likely prioritize these principles.

Key areas of development include:

Catalytic Innovations: Moving away from stoichiometric reagents towards catalytic systems is a primary goal. This includes the use of heterogeneous catalysts, such as titanium silicate (B1173343) molecular sieves, which can facilitate cleaner reactions and easier product separation. rsc.orgchemrxiv.org The development of organocatalysts or earth-abundant metal catalysts for lactam formation could provide cost-effective and less toxic alternatives to traditional methods.

Flow Chemistry: Continuous flow synthesis offers substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. uc.ptafricacommons.net Photochemical reactions, which can often be conducted under milder conditions, are particularly well-suited for flow reactors, enabling the synthesis of complex pyrrolidine (B122466) analogues with high efficiency. acs.org The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced waste, and scalable production. researchgate.net

Alternative Solvents and Reaction Media: The use of benign solvents such as water, supercritical fluids, or bio-based solvents will be crucial. Research into solvent-free reaction conditions or the use of deep eutectic solvents could further minimize the environmental footprint of pyrrolidinone synthesis.

| Approach | Traditional Method | Green Chemistry Alternative | Key Advantages |

| Catalysis | Use of strong acids/bases in stoichiometric amounts | Heterogeneous catalysis (e.g., zeolites), biocatalysis, organocatalysis | Catalyst recyclability, milder reaction conditions, reduced waste, high selectivity. |

| Energy Input | Conventional heating (oil baths, heating mantles) | Microwave irradiation, photochemical synthesis, ultrasonic energy | Reduced reaction times, lower energy consumption, improved yields. acs.org |

| Process | Batch processing | Continuous flow synthesis | Enhanced safety and control, easier scalability, potential for in-line purification. uc.ptafricacommons.net |

| Solvents | Use of volatile organic compounds (VOCs) like toluene, THF | Water, supercritical CO₂, ionic liquids, bio-derived solvents | Reduced toxicity and environmental impact, improved safety. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable tools for achieving this. perkinelmer.com The future of synthesizing this compound will benefit significantly from the integration of Process Analytical Technology (PAT), which relies on such methods. polito.it

Promising spectroscopic techniques include:

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy methods provide detailed structural information about molecules in the reaction mixture. perkinelmer.com They can track the consumption of reactants and the formation of intermediates and products in real-time without sample extraction, making them ideal for monitoring the cyclization process in lactam formation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectrometers are becoming increasingly common for online reaction monitoring. magritek.com This technique offers highly specific structural data, allowing for unambiguous identification and quantification of species throughout the reaction, as demonstrated in studies of N-Boc pyrrolidine arylation. acs.org

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: While providing less structural detail than IR or NMR, these techniques are cost-effective and highly sensitive for monitoring specific chromophores or fluorophores. mdpi.comnih.gov They can be particularly useful for tracking the progress of reactions involving conjugated systems or for quantifying specific components in a mixture. nih.gov

| Technique | Information Provided | Mode of Operation | Advantages | Limitations |

| FT-IR Spectroscopy | Functional group changes, concentration profiles | In-situ probe | Fast, non-destructive, provides rich chemical information. perkinelmer.com | Less sensitive to non-polar bonds, complex spectra. |

| Raman Spectroscopy | Molecular vibrations, symmetry | In-situ probe | Excellent for aqueous systems, complementary to IR. | Fluorescence interference can be an issue. |

| NMR Spectroscopy | Detailed molecular structure, quantification | Online flow-cell, benchtop systems | Highly specific, quantitative, excellent for mechanistic studies. magritek.com | Lower sensitivity, higher cost compared to other methods. |

| UV-Vis Spectroscopy | Electronic transitions, concentration of chromophores | In-situ probe | Simple, low-cost, good for quantitative analysis. mdpi.com | Limited structural information, only for UV-active species. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Route Design and Property Prediction

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose multiple synthetic routes to a target molecule like this compound. nih.gov By integrating known chemical principles and reaction databases, these programs can help chemists devise strategies that are more efficient, cost-effective, and sustainable. researchgate.netnih.gov Applications like ReTReK have shown success in searching for synthetic routes based on specified retrosynthesis knowledge. chemrxiv.org

Property Prediction: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the physicochemical and biological properties of a molecule based on its structure. protoqsar.comscispace.com For this compound, this could involve predicting its solubility, reactivity, potential bioactivity, or spectroscopic characteristics. Such predictions can guide experimental work, saving time and resources by prioritizing compounds with desirable properties. researchgate.net High-level ab initio quantum chemical calculations can also be employed to determine properties like enthalpies of formation for pyrrolidinone structures. researchgate.net

| Application Area | AI/ML Tool/Technique | Function | Potential Impact on Research |

| Synthetic Route Design | Retrosynthesis Algorithms (e.g., ReTReK) | Proposes synthetic pathways from target to starting materials. nih.govnih.gov | Accelerates the discovery of novel and more efficient synthetic routes. |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Predicts optimal reaction conditions (temperature, catalyst, etc.). | Reduces the number of experiments needed for process optimization. |

| Property Prediction | QSAR, Graph Neural Networks | Predicts physicochemical properties, bioactivity, and toxicity. protoqsar.comscispace.com | Prioritizes synthesis of molecules with desired characteristics. |

| Mechanism Elucidation | Molecular Dynamics Simulations, DFT Calculations | Models reaction pathways and transition states. researchgate.net | Provides deeper mechanistic insights to guide synthetic strategy. |

Exploration of Novel Reactivity Patterns for this compound

The functional groups of this compound—a tertiary alcohol, a lactam, and sterically hindered quaternary carbons—suggest a rich and underexplored reactivity profile. Future research should focus on leveraging these features to synthesize novel derivatives.

Reactions at the 5-Hydroxy Group: The tertiary hydroxyl group is a key synthetic handle. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. mdpi.com Dehydration could potentially lead to the formation of an unsaturated pyrrolidinone, a valuable building block. The reactivity of this group can be compared to that in similar structures like 5-hydroxy-2(5H)-furanones, which are known to be highly reactive. mdpi.com

Modification of the Lactam Ring: The lactam moiety is susceptible to various transformations. Ring-opening via hydrolysis or aminolysis could yield functionalized γ-amino acids. Reduction of the amide carbonyl would provide the corresponding pyrrolidine, a common motif in alkaloids and pharmaceuticals. researchgate.net

C-H Functionalization: Although challenging due to the lack of activated C-H bonds, modern catalytic methods could potentially enable selective functionalization at the C-3 position, introducing new substituents and expanding the chemical space accessible from this scaffold.

Stereoselective Synthesis: Developing enantioselective synthetic routes to access specific stereoisomers of this compound is a critical future direction. Chiral catalysts or auxiliaries could be employed to control the stereochemistry during the ring-forming step, which is crucial for applications in medicinal chemistry where stereoisomers often exhibit different biological activities.

| Reaction Type | Reagents and Conditions | Potential Product | Significance |

| O-Alkylation/Acylation | Alkyl halides/base; Acyl chlorides/base | 5-Alkoxy or 5-Acyloxy derivatives | Modifies polarity and steric properties; potential prodrugs. |

| Dehydration | Acid catalyst, heat | 4,4,5-Trimethyl-1,5-dihydropyrrol-2-one | Creates a reactive unsaturated system for further functionalization. |

| Lactam Reduction | Strong reducing agents (e.g., LiAlH₄) | 5-Hydroxy-4,4,5-trimethylpyrrolidine | Access to the corresponding saturated heterocyclic amine scaffold. researchgate.net |

| Ring-Opening Hydrolysis | Aqueous acid or base | 4-Amino-4,5-dimethyl-5-hydroxyhexanoic acid | Formation of a highly functionalized acyclic amino acid derivative. |

Q & A

Q. What are the common synthetic routes for preparing 5-Hydroxy-4,4,5-trimethylpyrrolidin-2-one and its derivatives?

- Methodological Answer : Cyclization reactions are widely used. For example, base-assisted cyclization of hydroxy-substituted precursors (e.g., 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-one) with aryl amines or phenols can yield substituted pyrrolidinones. Reaction conditions (e.g., ethanol reflux) and stoichiometric ratios must be optimized to achieve yields of 40–63%, as demonstrated in analogous syntheses . Solvent selection (e.g., ethanol or DMF-EtOH mixtures) and purification via recrystallization are critical steps .

Q. How are spectroscopic techniques (NMR, FTIR) employed to characterize pyrrolidinone derivatives?

- Methodological Answer : 1H and 13C NMR are used to confirm substituent positions and stereochemistry. For example, in 5-(4-chlorophenyl)-5-hydroxy-3-phenyl derivatives, NMR peaks at δ 7.2–7.4 ppm correspond to aromatic protons, while carbonyl groups appear at ~170 ppm in 13C NMR . FTIR identifies functional groups (e.g., OH stretches at 3200–3500 cm⁻¹, C=O at ~1650 cm⁻¹). HRMS validates molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling pyrrolidinone derivatives in the lab?

- Methodological Answer : Safety data sheets (SDS) for structurally similar compounds (e.g., (S)-(+)-5-(Trityloxymethyl)-2-pyrrolidinone) indicate risks of skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Emergency protocols include rinsing affected areas with water and consulting a physician .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in pyrrolidinone synthesis?

- Methodological Answer : Yield optimization involves adjusting catalysts, temperature, and solvent polarity. For example, refluxing in ethanol for 2–6 hours improves cyclization efficiency . Side products (e.g., unreacted intermediates) can be minimized via TLC monitoring and column chromatography. Kinetic studies under varying pH and temperature conditions may reveal rate-limiting steps .

Q. What strategies address contradictions in spectral data during structural elucidation?

- Methodological Answer : Conflicting NMR/FTIR results (e.g., unexpected carbonyl shifts) may arise from tautomerism or solvent effects. Use deuterated solvents for NMR consistency and compare data with computational models (DFT calculations). X-ray crystallography resolves ambiguities by providing absolute stereochemistry, as shown for 4,5-bis(4-fluorophenyl) derivatives .

Q. How do substituents influence the biological activity of pyrrolidinone derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., aryl groups, halogens). For example, fluorophenyl moieties in related compounds enhance bioactivity due to increased lipophilicity and metabolic stability . Assays (e.g., antimicrobial or enzyme inhibition) coupled with molecular docking can identify key pharmacophores .

Q. What are the challenges in assessing the ecological impact of pyrrolidinone derivatives?

- Methodological Answer : Limited ecotoxicity data exist for pyrrolidinones. Advanced studies involve biodegradability assays (e.g., OECD 301) and computational predictions (EPI Suite). For research-grade compounds, implement waste neutralization protocols (e.g., acid hydrolysis) and track soil mobility using HPLC-MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.